3-Chloro-4-(piperidin-1-yl)aniline
Overview
Description
3-Chloro-4-(piperidin-1-yl)aniline is an organic compound with the molecular formula C11H15ClN2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a piperidine ring at the fourth position. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Mechanism of Action
- Role : By inhibiting NLRP3 activation, HS203873 suppresses the release of IL-1β (interleukin-1 beta), an inflammatory cytokine involved in immune responses .
- In vitro studies show that it inhibits IL-1β release in differentiated THP-1 cells stimulated with LPS/ATP .
Target of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(piperidin-1-yl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as Rac GTPase-activating protein 1, where it exhibits an IC50 value of 46.44 µM in human cells . This interaction suggests that this compound may influence the regulation of GTPase activity, which is crucial for various cellular functions including cell growth and differentiation. Additionally, the compound’s interaction with other proteins and biomolecules could further elucidate its role in biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Rac GTPase-activating protein 1 can lead to alterations in cell signaling pathways that regulate cytoskeletal dynamics and cell migration . Furthermore, this compound may affect gene expression by modulating transcription factors or other regulatory proteins, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit Rac GTPase-activating protein 1 suggests a mechanism of action involving enzyme inhibition . This inhibition can lead to downstream effects on GTPase activity, ultimately affecting cellular processes such as cell growth, differentiation, and migration. Additionally, this compound may interact with other enzymes and proteins, further contributing to its molecular mechanism of action.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes . Toxicity studies in animal models are essential to determine the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with Rac GTPase-activating protein 1 suggests its involvement in pathways regulating GTPase activity . Additionally, this compound may influence metabolic flux and metabolite levels, further elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(piperidin-1-yl)aniline typically involves the reaction of 3-chloroaniline with piperidine. One common method includes the nucleophilic aromatic substitution reaction where 3-chloroaniline is reacted with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(piperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atom under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3-Chloro-4-(piperidin-1-yl)aniline is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3-Chloroaniline: Lacks the piperidine ring, making it less versatile in certain applications.
4-(Piperidin-1-yl)aniline: Does not have the chlorine substitution, affecting its reactivity and binding properties.
3-Chloro-4-(morpholin-4-yl)aniline: Contains a morpholine ring instead of piperidine, leading to different chemical and biological properties
Uniqueness
3-Chloro-4-(piperidin-1-yl)aniline is unique due to the presence of both the chlorine atom and the piperidine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-chloro-4-piperidin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGYLYWAEONQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353005 | |
Record name | 3-chloro-4-(piperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55403-26-4 | |
Record name | 3-chloro-4-(piperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-(piperidin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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